molecular formula C18H18N4OS B5549272 4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5549272
M. Wt: 338.4 g/mol
InChI Key: KDBKDPBUWHSFDO-XDHOZWIPSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions, condensation with aldehydes, and various substitution reactions. For example, Singh and Kandel (2013) synthesized a basic nucleus of triazole by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce a Schiff base derivative (Singh & Kandel, 2013).

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of 1,2,4-triazole, similar in structure to the specified compound, exhibit significant antimicrobial properties. For example, novel 1,2,4-triazole derivatives synthesized from various primary amines have demonstrated good to moderate activities against a range of microorganisms. These findings suggest that modifications to the triazole core can lead to compounds with potential use in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anticancer Activities

Derivatives of 4-amino-3-mercapto-5-pyridin-3'yl-[1,2,4]-triazole have been evaluated for their anticancer activities. The synthesis process involved reactions with various aromatic aldehydes and subsequent pharmacological evaluations, which highlighted some compounds' potential in anticancer therapy. These studies underscore the utility of triazole derivatives in developing novel anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antioxidative Activities

The antioxidative properties of certain 1,2,4-triazole derivatives have been investigated, with studies revealing their potential to mitigate oxidative stress. For instance, derivatives with specific substituents have shown promise in protecting against ethanol-induced oxidative damage in mouse brain and liver, suggesting their potential role in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

properties

IUPAC Name

3-ethyl-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-2-17-20-21-18(24)22(17)19-12-15-9-6-10-16(11-15)23-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,21,24)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBKDPBUWHSFDO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3-(benzyloxy)benzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

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